Pyrimidine-2,4,5,6-tetraamine dihydrochloride
Description
Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a chemical compound with the molecular formula C4H9ClN6 . It is also known as 2,4,5,6-Tetraaminopyrimidine dihydrochloride .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Crystal Structure and Interaction Analysis
- Pyrimidine and its derivatives, including aminopyrimidines, play a significant role in biological systems due to their presence in nucleic acids. Detailed crystallographic analysis of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed intricate hydrogen-bonded ring motifs, indicating the pivotal role of these structures in molecular interactions and base pairing (Balasubramani, Muthiah, & Lynch, 2007).
Antimycobacterial Activity and Drug Discovery
- The pyrimidine core structure, specifically 2,4,5,6-tetrasubstituted dihydropyrimidines, has demonstrated potent antimycobacterial activity. A series of novel Biginelli dihydropyrimidines exhibited promising activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in drug discovery and therapeutic applications (Elumalai et al., 2013).
Chemical Reactivity and Versatility of Pyrimidine Derivatives
- The chemical reactivity and versatility of pyrimidine derivatives, such as 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, have been extensively studied. These studies have facilitated the synthesis of highly functionalized pyrimidines, opening pathways for the generation of novel drug-like scaffolds and contributing to the acceleration of drug discovery processes (Vincetti et al., 2019).
Biological Activities and Synthetic Methodologies
- The biological activities and synthetic methodologies of pyrido[4,3-d]pyrimidines and related compounds have been the subject of extensive research. These compounds, used as starting materials for the synthesis of tetrahydropteroic acid derivatives, offer diverse methodologies for creating a range of heterocyclic systems with significant biological applications (Elattar & Mert, 2016).
Antioxidant Properties and Synthetic Efficiency
- Pyrimido[4,5-d]pyrimidine derivatives have shown notable antioxidant properties. The synthesis efficiency was optimized using iodine catalysts, producing derivatives that exhibited promising antioxidant activity. This research paves the way for further investigations into the therapeutic potential of these compounds (Cahyana, Liandi, & Zaky, 2020).
properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYVSKCYPCEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494393 | |
Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39944-62-2, 52980-67-3 | |
Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the main focus of the research paper?
A1: The research paper focuses on developing a method to analyze the concentration of 2,4,5,6-tetraaminopyrimidine dihydrochloride specifically when it is present alongside 2,4,6-triamino-5-nitrosopyrimidine. This is important because the presence of 2,4,6-triamino-5-nitrosopyrimidine can interfere with the accurate measurement of 2,4,5,6-tetraaminopyrimidine dihydrochloride. The researchers achieved this by employing liquid chromatography, a technique used to separate and identify components within a mixture. []
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